molecular formula C27H21N3O6 B2842642 ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate CAS No. 877656-49-0

ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate

Cat. No. B2842642
CAS RN: 877656-49-0
M. Wt: 483.48
InChI Key: UTAKDRUWXKWKIQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C27H21N3O6 and its molecular weight is 483.48. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Heterocyclic Chemistry and Drug Synthesis

Materials Science and Organic Synthesis

Biological Studies and Pharmacology

Emulsifiers and Surfactants

Chemical Education and Research

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate involves the condensation of 2-amino-4,6-dioxo-3-phenyl-3,4-dihydrobenzofuran with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with 2-amino-5-bromo-6-(2-carboxyphenyl)pyrimidin-4(3H)-one and N-(tert-butoxycarbonyl)-L-phenylalanine methyl ester. The final product is obtained by deprotection of the tert-butoxycarbonyl group and esterification with benzoic acid.", "Starting Materials": [ "2-amino-4,6-dioxo-3-phenyl-3,4-dihydrobenzofuran", "ethyl 2-bromoacetate", "2-amino-5-bromo-6-(2-carboxyphenyl)pyrimidin-4(3H)-one", "N-(tert-butoxycarbonyl)-L-phenylalanine methyl ester", "benzoic acid" ], "Reaction": [ "Condensation of 2-amino-4,6-dioxo-3-phenyl-3,4-dihydrobenzofuran with ethyl 2-bromoacetate in the presence of a base to form ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate intermediate", "Reaction of the intermediate with 2-amino-5-bromo-6-(2-carboxyphenyl)pyrimidin-4(3H)-one and N-(tert-butoxycarbonyl)-L-phenylalanine methyl ester in the presence of a coupling agent to form the final product", "Deprotection of the tert-butoxycarbonyl group using an acid catalyst", "Esterification of the resulting carboxylic acid with benzoic acid in the presence of a coupling agent to obtain ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate" ] }

CAS RN

877656-49-0

Product Name

ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate

Molecular Formula

C27H21N3O6

Molecular Weight

483.48

IUPAC Name

ethyl 2-[[2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetyl]amino]benzoate

InChI

InChI=1S/C27H21N3O6/c1-2-35-26(33)18-12-6-8-14-20(18)28-22(31)16-29-23-19-13-7-9-15-21(19)36-24(23)25(32)30(27(29)34)17-10-4-3-5-11-17/h3-15H,2,16H2,1H3,(H,28,31)

InChI Key

UTAKDRUWXKWKIQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

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